1-Amino-5-(benzyloxy)pentan-2-one
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Overview
Description
1-Amino-5-(benzyloxy)pentan-2-one is an organic compound with the molecular formula C12H17NO2 It is a derivative of pentanone, featuring an amino group at the first position and a benzyloxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with aromatic propargyl aminoethers in the presence of a chiral pseudoephedrine catalyst in an aqueous medium . This reaction yields Mannich products with high optical purity and regioselectivity.
Industrial Production Methods
While specific industrial production methods for 1-Amino-5-(benzyloxy)pentan-2-one are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Amino-5-(benzyloxy)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-5-(benzyloxy)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-5-(benzyloxy)pentan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity, such as its antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)propan-2-one: A precursor in the synthesis of 1-Amino-5-(benzyloxy)pentan-2-one.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: Another compound used in similar Mannich reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-amino-5-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C12H17NO2/c13-9-12(14)7-4-8-15-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 |
InChI Key |
MSFSEEWGURBHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=O)CN |
Origin of Product |
United States |
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